molecular formula C10H7F3N2O2 B8364189 N-(2-Propynyl)-4-nitro-2-trifluoromethylaniline

N-(2-Propynyl)-4-nitro-2-trifluoromethylaniline

Cat. No.: B8364189
M. Wt: 244.17 g/mol
InChI Key: KIXYFFWBUZFQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propynyl)-4-nitro-2-trifluoromethylaniline is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

4-nitro-N-prop-2-ynyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C10H7F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h1,3-4,6,14H,5H2

InChI Key

KIXYFFWBUZFQKN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium carbonate (20.0 g) in DMSO (7 ml) was added triethylamine (3 ml) and 2-propyn-1-amine(7.92 g, 1.44×10-1 mole). The reaction mixture was cooled in an ice bath while 1-fluoro-4-nitro-2-trifluoromethylbenzene (30.13 g, 1.44×10-1 mole) was added gradually with stirring. The mixture was gradually allowed to warm to room temperature and stirred for 24 hours. The reaction mixture was poured into excess water and extracted with ethyl acetate. The ethyl acetate solution was dried over sodium sulfate, filtered and evaporated. The residue was chromatographed on a silica column, eluting with benzene, and recrystallized from benzene to afford yellow crystals; m.p. 71°-72° C. Yield: 24.24 g (69%). I.R. (KBr): 3450 (NH), 3290 (CH), 1588 (Ar-NO2) and 1300 cm-1 (CF3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
30.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar-NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7.92 g
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

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